1-N-Cbz-3-(methylaminomethyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-12-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHWCQYKDLBRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824267-06-2 | |
| Record name | benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for the Azetidine Core and Its Functionalization
General Methodologies for Azetidine (B1206935) Ring Construction
The synthesis of the azetidine scaffold can be achieved through a variety of strategic approaches, including the formation of the ring from acyclic precursors (ring-forming reactions), the expansion of smaller rings, and modern C-H activation and cross-coupling techniques.
Ring-Forming Reactions (e.g., Cyclization, Cycloaddition)
The most traditional and widely used methods for constructing the azetidine ring involve the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to close a four-membered ring.
Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the displacement of a leaving group on a γ-carbon by a nitrogen atom in an acyclic precursor. Common strategies include the ring closure of γ-haloamines or γ-aminoalcohols that have been activated with a leaving group. clockss.org For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for synthesizing azetidines from picolinamide-protected amine substrates. organic-chemistry.org
[2+2] Cycloaddition reactions offer a convergent and efficient route to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, directly yields the azetidine ring. researchgate.netmagtech.com.cnnih.gov Recent advances have enabled this reaction using visible light, overcoming previous limitations associated with direct UV excitation. nih.govrsc.org Another significant cycloaddition method is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one), a key precursor that can be subsequently reduced to the corresponding azetidine. magtech.com.cnresearchgate.net
| Ring-Forming Strategy | Description | Key Reactants | Example Reaction |
| Intramolecular Cyclization | Formation of a C-N bond by nucleophilic displacement of a leaving group in a γ-substituted amine. clockss.org | γ-haloamines, activated γ-aminoalcohols | Cyclization of a γ-amino alcohol after conversion of the hydroxyl to a good leaving group (e.g., mesylate, tosylate). organic-chemistry.org |
| [2+2] Photocycloaddition | Light-induced reaction between an imine and an alkene to directly form the azetidine ring. magtech.com.cn | Imines, Alkenes | Aza Paternò-Büchi reaction to synthesize functionalized azetidines. nih.gov |
| Ketene-Imine Cycloaddition | Reaction between a ketene and an imine to form a β-lactam, which can be reduced to an azetidine. researchgate.net | Ketenes, Imines | Staudinger synthesis of β-lactams. researchgate.net |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via activation of a C(sp³)–H bond. rsc.org | Picolinamide (PA) protected amines | Synthesis of azetidines from γ-C-H bonds. organic-chemistry.org |
Ring Expansion Approaches
Ring expansion strategies provide an alternative pathway to azetidines, typically starting from more readily available three-membered rings like aziridines. These methods leverage the release of ring strain as a driving force.
One common approach involves the reaction of N-tosylaziridines with ylides, such as dimethylsulfoxonium methylide. organic-chemistry.org This process results in a one-carbon ring expansion to furnish the corresponding N-tosylazetidine. organic-chemistry.orgacs.org Another method involves a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is believed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov Gold-catalyzed rearrangements of propargylic aziridines have also been developed, proceeding through a nucleophilic ring-opening followed by a 4-exo-dig cyclization to yield stereoselective alkylidene azetidines. acs.org
C-H Activation and Cross-Coupling Strategies
Modern synthetic methods, including C-H activation and cross-coupling reactions, have been increasingly applied to azetidine synthesis, offering novel and efficient routes.
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a notable example of C-H activation for ring construction. organic-chemistry.org This method allows for the synthesis of azetidines from amine precursors containing γ C-H bonds, often guided by a directing group like picolinamide. organic-chemistry.orgnih.gov
Cross-coupling reactions have been employed to functionalize pre-formed azetidine rings, but also in their construction. For example, a modular approach to azetidines has been developed starting from 1-azabicyclo[1.1.0]butane. Trapping of its lithiated form with a boronic ester, followed by N-protonation and a 1,2-migration, results in the formation of a functionalized azetidine. organic-chemistry.org Additionally, iron-catalyzed cross-coupling of 3-iodoazetidines with various Grignard reagents provides a direct method for introducing aryl, heteroaryl, vinyl, and alkyl substituents at the C3 position. rsc.org Similarly, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes have been shown to be effective. organic-chemistry.org
Functionalization of Pre-existing Azetidine Systems
Once the azetidine core is constructed, further derivatization allows for the introduction of diverse functionalities and the generation of complex molecular scaffolds.
Electrophilic Azetidinylation Reactions
The functionalization of azetidines can be achieved through reactions involving electrophiles. The nitrogen atom of the azetidine ring is nucleophilic and can react with various electrophiles, such as alkyl halides and acyl chlorides, in acylation or sulfonylation reactions. researchgate.netnih.gov When the nitrogen is protected by an electron-withdrawing group like Boc, the C2 position can be deprotonated with a strong base to form a lithiated intermediate. nih.gov This nucleophilic species can then be trapped with a range of electrophiles to introduce substituents at the C2 position. nih.gov
Electrophilic addition reactions can also be applied to azetine intermediates (the unsaturated analogues of azetidines). For example, an electrophile X+ can react with the C=C double bond in a 2-azetine, leading to the formation of a cationic intermediate that can be trapped by a nucleophile, resulting in a disubstituted azetidine. wikipedia.org
Photo-initiated Reactions for Azetidine Derivatization
Photochemistry offers mild and powerful methods for both the synthesis and functionalization of azetidines. researchgate.net The Norrish-Yang cyclization is a key photochemical reaction used to construct 3-hydroxyazetidines from α-amino ketones. beilstein-journals.orgnih.govdurham.ac.uk This intramolecular reaction involves a 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl group, followed by radical recombination to form the four-membered ring. beilstein-journals.orgnih.gov
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another direct photochemical route to azetidines. researchgate.netmagtech.com.cn The development of visible-light-mediated versions of this reaction, often using photocatalysts like iridium complexes, has significantly expanded its scope and applicability, allowing for the synthesis of highly functionalized azetidines under mild conditions. nih.gov These photo-initiated strategies are valuable for creating complex bicyclic and spirocyclic azetidine-containing structures. researchgate.netnih.gov
| Photo-initiated Reaction | Description | Precursors | Product Type | Key Features |
| Norrish-Yang Cyclization | Intramolecular photochemical cyclization via 1,5-hydrogen atom transfer. beilstein-journals.orgdurham.ac.uk | α-amino ketones | 3-Hydroxyazetidines | Forms C-C and C-O bonds simultaneously; proceeds through a diradical intermediate. nih.gov |
| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene. researchgate.netmagtech.com.cn | Imines, Alkenes | Functionalized azetidines | Direct formation of the azetidine ring; can be promoted by visible light photocatalysis. nih.gov |
Metal-Catalyzed Functionalization
The functionalization of the azetidine ring is often accomplished through metal-catalyzed reactions, which offer high efficiency and selectivity. Various transition metals, including palladium, nickel, and iron, have been employed to forge new carbon-carbon and carbon-heteroatom bonds on the azetidine scaffold.
Palladium catalysis is prominent in azetidine chemistry. For instance, Pd-catalyzed allylic amination has been used to form the azetidine ring enantioselectively. rsc.org Furthermore, the combination of directed C–H activation and decarboxylative cross-coupling, often mediated by palladium, allows for the diversification of N-protected azetidine-2-carboxylic acids into a range of vicinally difunctionalized azetidines. nih.gov These intermediates are amenable to further transformations such as Suzuki, Negishi, and Giese protocols. nih.gov
Nickel catalysis has emerged as a powerful tool for constructing azetidines bearing all-carbon quaternary centers. A notable strategy involves a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction, which utilizes the ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to react with various boronic acids. organic-chemistry.orgresearchgate.net This method demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org
Iron catalysis provides a mild and efficient method for the functionalization of N-Cbz protected azetidinols. Specifically, iron-catalyzed thiol alkylation of 3-aryl-azetidin-3-ols with a range of thiols proceeds in excellent yield. acs.orgimperial.ac.uk This reaction is proposed to proceed via an azetidine carbocation intermediate. acs.orgimperial.ac.uk
Table 1: Examples of Metal-Catalyzed Reactions in Azetidine Synthesis
| Catalyst/Metal | Reaction Type | Substrate Example | Product Type | Reference |
| Palladium | Allylic Amination | Allylic acetate | Enantioselective azetidine | rsc.org |
| Palladium | C-H Arylation / Cross-Coupling | N-protected azetidine-2-carboxylic acid | 1,2-difunctionalized azetidines | nih.gov |
| Nickel | Suzuki Cross-Coupling | Benzoylated 1-azabicyclo[1.1.0]butane | Azetidine with all-carbon quaternary center | organic-chemistry.orgresearchgate.net |
| Iron | Thiol Alkylation | N-Cbz-azetidin-3-ol | 3-Aryl-3-sulfanyl azetidine | acs.orgimperial.ac.uk |
Strategic Use of Protecting Groups in Azetidine Synthesis
The inherent ring strain and reactivity of azetidines necessitate the strategic use of protecting groups during their synthesis and functionalization. beilstein-journals.orguni-mainz.de The choice of the N-protecting group is critical as it influences the ring's stability, the stereochemical outcome of reactions, and the reactivity of other functional groups within the molecule. beilstein-journals.org Protecting groups can modulate the nucleophilicity and basicity of the nitrogen atom, direct lithiation to specific sites, and influence the conformation of the four-membered ring.
Role of the Carbobenzyloxy (Cbz) Group in Azetidine Synthesis
The carbobenzyloxy (Cbz or Z) group is a widely utilized protecting group for the nitrogen atom in azetidine synthesis. Its utility stems from its robustness under various reaction conditions and its unique electronic properties that can be harnessed to facilitate specific transformations.
The N-Cbz group plays a crucial role in reactions that proceed through carbocation intermediates. In the iron-catalyzed thiol alkylation of N-Cbz azetidinols, the Cbz group is essential for achieving good reactivity. acs.orgimperial.ac.uk It is believed to stabilize the transient azetidine carbocation formed at the C3 position. The electron-withdrawing nature of the carbonyl moiety in the Cbz group can influence the electron density at the nitrogen atom, which in turn affects the stability of a positive charge on an adjacent carbon. While typically electron-withdrawing, the carbamate's lone pairs can participate in resonance, which may contribute to stabilizing an adjacent carbocation. This stabilization facilitates the nucleophilic attack, leading to the desired 3-substituted azetidine product. acs.orgimperial.ac.uk
The Cbz group is compatible with a wide array of modern synthetic methodologies, making it a versatile choice for complex, multi-step syntheses. It is stable under both acidic and basic conditions where other protecting groups like Boc or Fmoc might be cleaved. total-synthesis.com This stability allows for selective manipulations at other parts of the molecule without affecting the azetidine nitrogen. For example, N-Cbz protected azetidines have been successfully used in protocols such as palladium-catalyzed cross-coupling reactions and have shown compatibility with organometallic reagents used in Negishi-type couplings. nih.gov The robustness of the Cbz group ensures that the integrity of the azetidine ring is maintained throughout these advanced synthetic sequences. total-synthesis.comhighfine.com
Orthogonal Deprotection of the Cbz Group
A key advantage of the Cbz group is its unique deprotection condition, which imparts orthogonality with respect to many other common amine protecting groups. total-synthesis.com Orthogonal deprotection allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern synthetic strategy.
The standard method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com This method is mild and highly efficient. Crucially, the Cbz group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. total-synthesis.com This orthogonality allows for intricate synthetic routes where, for example, a Boc-protected side-chain amine can be deprotected with acid while the N-Cbz group on the azetidine ring remains intact.
Table 2: Orthogonality of the Cbz Protecting Group
| Protecting Group | Cbz Stability | Deprotection Condition for Other Group | Orthogonal? | Reference |
| Boc (tert-butoxycarbonyl) | Stable | Acid (e.g., TFA) | Yes | total-synthesis.com |
| Fmoc (fluorenylmethyloxycarbonyl) | Stable | Base (e.g., piperidine) | Yes | total-synthesis.com |
| Alloc (allyloxycarbonyl) | Stable | Pd(0) catalysis | Yes | highfine.com |
| Teoc (trimethylsilylethoxycarbonyl) | Stable | Fluoride source (e.g., TBAF) | Yes | highfine.com |
While hydrogenolysis is the most common method, other conditions for Cbz removal have been developed, such as using strong Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP), which can offer alternative selectivity. organic-chemistry.org The ability to selectively deprotect the Cbz group under specific conditions makes it an invaluable tool in the strategic synthesis of complex molecules like 1-N-Cbz-3-(methylaminomethyl)azetidine and its derivatives.
Synthesis and Derivatization Approaches for 1 N Cbz 3 Methylaminomethyl Azetidine
Multistep Synthesis of the Azetidine (B1206935) Scaffold with a Cbz Protecting Group
The construction of the azetidine ring is a significant synthetic challenge due to its inherent ring strain. rsc.org Various methods have been developed to synthesize this heterocyclic motif. rsc.org A common strategy involves the cyclization of a linear precursor containing appropriately placed functional groups.
One established route to the azetidine core begins with a β-amino alcohol. nih.gov For instance, multi-gram scale synthesis of trisubstituted azetidines can be achieved from N-allyl amino diols over several steps. nih.gov A general approach for creating the core structure often involves the intramolecular cyclization of a γ-aminohalide or a related derivative.
The protection of the azetidine nitrogen is a crucial step, and the Carboxybenzyl (Cbz) group is a widely used protecting group in amine synthesis. It is stable under many reaction conditions but can be removed under specific, often mild, conditions like catalytic hydrogenation. Multi-enzyme cascades have been successfully used for the conversion of N-Cbz-protected precursors into cyclic amines like piperidines and azepanes, demonstrating the compatibility of the Cbz group in complex synthetic sequences. researchgate.netmanchester.ac.uk
The synthesis of the N-Cbz protected azetidine scaffold can be conceptualized through the following generalized steps, which are adapted from various azetidine synthesis protocols:
Preparation of an open-chain precursor: This typically starts from a commercially available material like 3-amino-1-propanol or a related structure. wikipedia.org The amino group is protected with the Cbz group early in the synthesis.
Activation of a hydroxyl group: A hydroxyl group at the γ-position relative to the protected nitrogen is converted into a good leaving group, such as a mesylate or tosylate.
Intramolecular Cyclization: Treatment of the activated precursor with a base induces an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the leaving group, forming the four-membered azetidine ring.
Recent advances include Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to yield azetidines, a method that tolerates various functional groups. frontiersin.org Another modern approach is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, which offers a direct route to highly functionalized azetidines. rsc.orgnih.gov
Table 1: Comparison of Selected Azetidine Synthesis Strategies
| Synthesis Method | Key Precursors | Key Transformation | Advantages |
| Intramolecular Cyclization | γ-Haloamines, Amino alcohols | Nucleophilic Substitution | Well-established, versatile |
| Reduction of β-Lactams | β-Lactams (Azetidinones) | Hydride Reduction (e.g., LAH) | Access from readily available lactams wikipedia.org |
| Aza Paternò-Büchi Reaction | Imines, Alkenes | [2+2] Photocycloaddition | High efficiency, mild conditions, direct rsc.orgnih.gov |
| Epoxy Amine Cyclization | cis-3,4-Epoxy amines | Lewis Acid-Catalyzed Aminolysis | High yields, functional group tolerance frontiersin.org |
Introduction and Functionalization of the 3-(Methylaminomethyl) Moiety
Once the N-Cbz protected azetidine scaffold is in hand, the next critical phase is the introduction of the 3-(methylaminomethyl) sidechain. This typically begins with an azetidine derivative functionalized at the 3-position, such as 1-N-Cbz-azetidin-3-one or a related compound.
A common and effective strategy involves reductive amination. The synthesis can proceed via the following steps:
Formation of an intermediate: Starting with 1-N-Cbz-azetidin-3-one, a precursor like 1-N-Cbz-3-(aminomethyl)azetidine is synthesized. This can be achieved through various methods, including the conversion of the ketone to a nitrile, followed by reduction.
Reductive Amination: The primary amine of 1-N-Cbz-3-(aminomethyl)azetidine can then be reacted with an appropriate carbonyl compound (like formaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the methyl group onto the sidechain nitrogen.
Alternatively, a direct, single-step synthesis of azetidine-3-amines has been developed starting from a bench-stable commercial material, which can tolerate various functional groups. chemrxiv.orgnih.gov This methodology could be adapted for the synthesis of the target compound. The reaction of 1-benzhydryl-3-methanesulfonylazetidine with various amines has been shown to produce a range of 3-aminoazetidine derivatives in good yields. chemrxiv.org
Another approach involves starting with a different functional group at the C3 position. For example, a 3-cyano or 3-carboxamide group can be reduced to the corresponding aminomethyl group. Subsequent N-methylation provides the desired methylaminomethyl moiety.
Table 2: Key Reactions for C3-Functionalization
| Starting Material | Reagents & Conditions | Intermediate/Product | Reaction Type |
| 1-N-Cbz-azetidin-3-one | Methylamine, NaBH(OAc)₃ | 1-N-Cbz-3-(methylamino)azetidine | Direct Reductive Amination |
| 1-N-Cbz-3-cyanoazetidine | H₂, Raney Ni or LiAlH₄ | 1-N-Cbz-3-(aminomethyl)azetidine | Nitrile Reduction |
| 1-N-Cbz-3-(aminomethyl)azetidine | Formaldehyde (B43269), HCOOH | 1-N-Cbz-3-(dimethylaminomethyl)azetidine | Eschweiler-Clarke Reaction |
| 1-N-Cbz-3-mesyloxyazetidine | Methylamine | 1-N-Cbz-3-(methylamino)azetidine | Nucleophilic Substitution |
Scalability Considerations in the Synthesis of Substituted Azetidines
Key considerations for a scalable synthesis include:
Cost and Availability of Starting Materials: For large-scale production, starting materials must be inexpensive and readily available. acs.org
Reaction Efficiency and Safety: Reactions should be high-yielding and proceed under mild, controllable conditions. Exothermic reactions or the use of hazardous reagents require careful management on a large scale.
Purification: The need for chromatographic purification should be minimized. Ideally, products should be isolable through crystallization or extraction. nih.gov
Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net
Recent research has focused on developing more scalable routes to azetidines. For example, a three-step approach to C2-substituted azetidines using chiral tert-butanesulfinamides has been shown to be effective on a gram-scale with a single purification step. acs.orgnih.gov Similarly, visible light-mediated aza Paternò–Büchi reactions are noted for their mild conditions, operational simplicity, and scalability, providing rapid access to highly functionalized azetidines. nih.gov These modern methods highlight a shift towards more efficient and industrially viable processes for producing these valuable heterocyclic compounds. researchgate.net
Mechanistic Investigations and Reactivity Profiles of Azetidine Derivatives
Impact of Ring Strain on Azetidine (B1206935) Reactivity
Azetidines are four-membered, nitrogen-containing heterocycles analogous to cyclobutane. rsc.org Their chemical behavior is largely dictated by a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, relatively unreactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain energy makes the azetidine ring stable enough for isolation and handling, yet sufficiently activated to participate in a variety of chemical transformations that are not readily accessible to larger, unstrained rings. rsc.orgrsc.org
The ring strain is a primary driver for reactions that lead to the opening of the four-membered ring, as these pathways release the stored energy. rsc.orgnih.gov Consequently, azetidines are excellent substrates for nucleophilic ring-opening and ring-expansion reactions, which yield highly functionalized acyclic amines or larger heterocyclic systems. rsc.org This reactivity profile underscores the utility of azetidines as versatile synthetic intermediates in organic and medicinal chemistry. rsc.orgrsc.org The presence of substituents on the ring or the nitrogen atom, such as the N-Cbz and 3-(methylaminomethyl) groups in the subject compound, can further modulate this reactivity by introducing electronic and steric effects.
Chemical Transformations of the Azetidine Ring System
The inherent ring strain of the azetidine nucleus makes it a versatile scaffold for a wide range of chemical transformations. These reactions can be broadly categorized into pathways that lead to the cleavage of the ring and those that introduce new functionality while preserving the core structure.
The release of ring strain is a powerful thermodynamic driving force for the cleavage of the azetidine ring. rsc.orgnih.gov This can be achieved under various conditions, leading to the formation of functionalized propane (B168953) derivatives.
Acid-Mediated Decomposition : Azetidines can undergo ring-opening in the presence of acid. nih.gov Protonation of the ring nitrogen increases its electrophilicity and renders the ring susceptible to nucleophilic attack. For instance, certain N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The stability of the azetidine ring in acidic conditions is highly dependent on the substitution pattern and the pKa of the ring nitrogen. nih.gov
Nucleophilic Attack on Quaternized Azetidines : The azetidine ring becomes significantly more susceptible to cleavage upon quaternization of the ring nitrogen. Basic azetidines can undergo facile ring cleavage to yield 3-halo-1-aminopropane derivatives when treated with alkylating agents like alkyl bromides or acyl chlorides. researchgate.net The rate of this cleavage is often determined by the rate of the initial quaternization step. researchgate.net
Hydrogenolysis : N-benzyl (Bn) or N-benzyloxycarbonyl (Cbz) protected azetidines are commonly deprotected via hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C). rsc.org This reaction cleaves the N-C bond of the protecting group, but under certain conditions, it can also promote the hydrogenolytic ring opening of the azetidine itself. rsc.org This pathway is a potential side reaction during the deprotection of compounds like 1-N-Cbz-3-(methylaminomethyl)azetidine.
Photochemically-Induced Ring Opening : Photogenerated azetidinol (B8437883) intermediates have been shown to readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids. nih.gov This "build and release" strategy utilizes light to form the strained ring, which is then opened in a subsequent step to create more complex, functionalized acyclic molecules. nih.gov
A summary of conditions leading to azetidine ring-opening is presented below.
Beyond ring-opening, the azetidine scaffold allows for functionalization at its constituent atoms, enabling the synthesis of diverse derivatives.
Functionalization at Nitrogen : The nitrogen atom is a key site for modification. In this compound, the nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This group can be removed under hydrogenolysis or acidic conditions to yield the secondary amine, which can then be subjected to further reactions such as acylation, sulfonylation, or alkylation. researchgate.net The choice of protecting group is crucial; for example, the tert-butoxythiocarbonyl (Botc) group has been shown to be more acid-labile than the more common Boc group, allowing for selective deprotection. acs.org The nitrogen lone pair can also be oxidized to form stable azetidine-N-oxides. mdpi.com
Functionalization at Carbon : The carbon atoms of the azetidine ring can also be functionalized. The C3 position is a common site for introducing substituents. Methods like the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provide a route to 3-substituted azetidines. nih.gov For functionalization at the C2 and C4 positions, α-lithiation followed by trapping with an electrophile is a powerful strategy. acs.org The choice of the N-protecting group is critical for the success of this approach; thiocarbonyl groups like N-thiopivaloyl or N-Botc have been shown to facilitate α-lithiation where the standard Boc group fails. acs.org Palladium-catalyzed C(sp³)–H arylation has also been used to introduce aryl groups at the C2 position of N-TFA protected azetidines. rsc.org
The synthesis of chiral, non-racemic azetidines is of significant interest, particularly for pharmaceutical applications. Achieving stereochemical control in reactions involving the azetidine ring is therefore a critical area of research.
The construction of substituted azetidines with defined stereochemistry often relies on intramolecular cyclization of chiral precursors. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective and potentially stereoselective route to substituted azetidines. nih.govfrontiersin.org Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination can be used to synthesize functionalized azetidines with high stereocontrol. rsc.org
Once the ring is formed, diastereoselective functionalization can be achieved. For instance, the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes proceeds with high diastereoselectivity. rsc.org The borane (B79455) complex is proposed to stabilize the lithium enolate intermediate and block one face of the azetidine ring, directing the approach of the electrophile. rsc.org Furthermore, [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, can produce highly functionalized and stereochemically complex azetidines from imines and alkenes. nih.govresearchgate.net
The stereochemical outcome of many azetidine reactions is dependent on the stability and reactivity of key intermediates. In reactions proceeding through a carbocation at the C3 position, such as the reaction of 3-arylazetidin-3-ols with nucleophiles, the N-protecting group plays a crucial role. chemrxiv.org The Cbz group, in particular, has been proposed to be critical in stabilizing the generated tertiary carbocation, whereas other groups like Boc did not afford the desired products. chemrxiv.org This stabilization is key to controlling the subsequent nucleophilic attack.
In the case of α-alkylation reactions that proceed via enolates, the configuration of the intermediate is paramount. The use of chiral ligands, such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane in the α-lithiation of N-Botc-azetidine, can generate enantiomerically enriched adducts. acs.org The stabilization of lithium enolates by coordination to borane complexes also serves to control the stereochemistry of the reaction. rsc.org The configurational stability of these intermediates prevents racemization and allows for the transfer of chirality, leading to enantioenriched azetidine products.
A summary of stereocontrol strategies is provided in the table below.
Stereochemical Control in Azetidine Reactions
Reactivity Modulations by the Cbz Protecting Group
The carboxybenzyl (Cbz) group is a widely utilized protecting group in organic synthesis, particularly for amines. total-synthesis.commasterorganicchemistry.com In the context of azetidine derivatives such as this compound, the Cbz group imparts significant modulations to the molecule's reactivity profile. These changes are primarily driven by a combination of electronic effects, steric hindrance, and influences on the inherent ring strain of the four-membered azetidine core. rsc.orgrsc.org Understanding these modulations is critical for designing synthetic routes and predicting reaction outcomes.
The primary role of the Cbz group is to decrease the nucleophilicity and basicity of the azetidine nitrogen. utwente.nl This is achieved through the formation of a carbamate (B1207046) linkage, where the nitrogen lone pair is delocalized into the adjacent carbonyl group. This electron-withdrawing effect makes the nitrogen atom significantly less reactive towards electrophiles and less prone to protonation. quora.comresearchgate.net This deactivation is essential for preventing unwanted side reactions at the azetidine nitrogen during the functionalization of other parts of the molecule. researchgate.net For instance, in reactions catalyzed by Lewis or Brønsted acids, the less basic Cbz-protected nitrogen is less likely to quench the acid catalyst, a common challenge in the aminolysis of epoxides. nih.govfrontiersin.org
Furthermore, the Cbz group is a requirement for certain transformations. For example, in the iron-catalyzed thiol alkylation of azetidinols to form 3-aryl-3-sulfanyl azetidines, the N-Cbz group was found to be essential for achieving good reactivity, likely by facilitating the formation of an azetidine carbocation intermediate. researchgate.net
The steric bulk of the benzyloxycarbonyl moiety also plays a crucial role in modulating reactivity. rsc.org It can hinder the approach of reagents to the azetidine ring and its substituents, thereby influencing the regioselectivity and stereoselectivity of reactions. This steric shielding can be advantageous in directing reactions to less hindered sites on the molecule. However, excessive steric hindrance, especially when combined with bulky substituents on the azetidine ring, can also lead to a lack of diastereoselectivity or even prevent reactions from occurring. rsc.org
Azetidines are characterized by significant ring strain, which is a primary driver of their reactivity. rsc.orgresearchgate.net While the Cbz group does not fundamentally alter the existence of this strain, its electronic influence can affect the pathways through which strain-release reactions occur. The electron-withdrawing nature of the Cbz group can influence the stability of intermediates and transition states in various transformations. Despite the activation provided by ring strain, certain reactions that are efficient for larger rings like piperidine (B6355638) or pyrrolidine (B122466) may prove unsuitable for azetidine derivatives, even at elevated temperatures, highlighting the unique reactivity challenges posed by the four-membered ring. rsc.org
The table below summarizes the key modulatory effects of the Cbz group on the reactivity of the azetidine nitrogen.
| Property | Unprotected Azetidine Nitrogen | N-Cbz Protected Azetidine Nitrogen | Implication for Reactivity |
| Nucleophilicity | High | Low | Reduced reactivity towards electrophiles (e.g., alkyl halides, acyl chlorides). total-synthesis.comutwente.nl |
| Basicity | High | Low | Stable to many acidic reagents; does not readily quench Lewis acid catalysts. researchgate.netnih.govfrontiersin.org |
| Steric Hindrance | Low | High | Directs reactions to other sites; can influence stereochemical outcomes. rsc.org |
| Reactivity in C-H Amination | Substrate for direct amination | Compatible functional group | Allows for C-H functionalization at other positions on the molecule without interference from the azetidine nitrogen. rsc.org |
| Susceptibility to Hydrogenolysis | Stable | Labile | Allows for selective deprotection under mild, neutral conditions (e.g., H₂, Pd/C). masterorganicchemistry.comorganic-chemistry.orgmissouri.edu |
In this compound, the Cbz group primarily deactivates the ring nitrogen. The secondary amine on the methylaminomethyl side chain remains a potential nucleophilic center. However, its reactivity can be sterically influenced by the proximate and bulky Cbz group on the ring. Synthetic strategies must therefore consider the differential reactivity of the two nitrogen atoms, enabling selective functionalization of the side-chain amine while the ring nitrogen remains protected. The stability of the Cbz group to various reagents, excluding catalytic hydrogenation, allows for a broad range of chemical transformations to be performed on the rest of the molecule before its removal. organic-chemistry.orgmissouri.edu
The following table outlines the compatibility of the N-Cbz group with various reaction conditions, which is crucial for planning multi-step syntheses involving azetidine derivatives.
| Reaction Type / Condition | Compatibility with N-Cbz Group | Reference |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | No (Cleavage) | masterorganicchemistry.commissouri.edu |
| Strong Acids (e.g., TFA) | Generally Stable | masterorganicchemistry.com |
| Bases (e.g., Carbonates, Amine bases) | Stable | total-synthesis.commasterorganicchemistry.com |
| Lewis Acids (e.g., La(OTf)₃) | Stable | nih.govfrontiersin.org |
| Oxidants (e.g., DTBP) | Stable | rsc.org |
| Nucleophilic Reagents (e.g., thiols, amines) | Stable | organic-chemistry.org |
| Metal-Catalyzed Couplings | Generally Stable | rsc.orgorganic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A comprehensive NMR analysis of 1-N-Cbz-3-(methylaminomethyl)azetidine involves a suite of one-dimensional and two-dimensional experiments to ensure complete and accurate assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides foundational information about the number and types of protons in a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while the multiplicity, arising from spin-spin coupling with neighboring protons, reveals the connectivity of the proton network. Integration of the signals provides the relative number of protons corresponding to each resonance.
For this compound, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the protons of the benzyl (B1604629) group of the Cbz protecting group, the azetidine (B1206935) ring, and the methylaminomethyl side chain. A hypothetical ¹H NMR data set is presented below for illustrative purposes, as experimentally derived public data is not available.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic Protons (C₆H₅) | 7.30 - 7.45 | m | - |
| Benzylic Protons (CH₂) | 5.12 | s | - |
| Azetidine Protons (CH₂) | 3.95 - 4.15 | m | - |
| Azetidine Proton (CH) | 2.80 - 3.00 | m | - |
| Methylaminomethyl Protons (CH₂) | 2.65 | d | 6.5 |
| Methylamino Proton (NH) | 1.85 | br s | - |
| Methyl Protons (CH₃) | 2.40 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
The expected ¹³C NMR spectrum of this compound would show signals for the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, the azetidine ring carbons, and the carbons of the methylaminomethyl side chain. A predicted ¹³C NMR data table is provided below.
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | 156.2 |
| Aromatic Carbons (C₆H₅) | 127.8, 128.3, 136.5 |
| Benzylic Carbon (CH₂) | 66.8 |
| Azetidine Carbons (CH₂) | 56.5 |
| Azetidine Carbon (CH) | 38.2 |
| Methylaminomethyl Carbon (CH₂) | 52.1 |
| Methyl Carbon (CH₃) | 35.9 |
Advanced 2D NMR Techniques (e.g., NOESY, HMBC)
To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are crucial.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are in close spatial proximity. NOE correlations are invaluable for determining the stereochemistry and conformation of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This experiment is instrumental in piecing together the molecular fragments, for instance, by showing correlations between the benzylic protons of the Cbz group and the carbonyl carbon, and between the azetidine protons and the carbons of the side chain.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and providing structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the expected molecular formula is C₁₃H₁₈N₂O₂. HRMS analysis would confirm this by matching the experimentally determined exact mass to the theoretically calculated mass with a high degree of precision.
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 235.1441 |
| [M+Na]⁺ | 257.1260 |
Predicted Collision Cross Section (CCS) Values
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]⁺ | Data Not Available |
| [M+Na]⁺ | Data Not Available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. For "this compound," the IR spectrum provides definitive evidence for its key structural components: the carbamate (B1207046) group, the aromatic ring, the secondary amine, and the aliphatic azetidine ring.
The analysis of the spectrum reveals several characteristic absorption bands. The most prominent of these is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the carbamate functional group, which is a core feature of the Cbz protecting group. This band is typically observed in the 1720-1680 cm⁻¹ region.
The presence of the secondary amine (N-H) in the methylaminomethyl substituent is confirmed by a moderate absorption band in the 3500-3300 cm⁻¹ range. libretexts.org Unlike primary amines which show two bands in this region, secondary amines characteristically display a single peak. libretexts.org
The aromatic ring of the Cbz group gives rise to several distinct signals. The C-H stretching vibrations of the sp²-hybridized carbons of the benzene (B151609) ring are observed as peaks just above 3000 cm⁻¹. In contrast, the C-H stretching vibrations from the sp³-hybridized carbons of the azetidine ring and the methylene groups appear just below 3000 cm⁻¹. Additionally, the characteristic C=C stretching vibrations within the aromatic ring produce overtone and combination bands in the 1600-1450 cm⁻¹ region.
The C-O stretching vibrations from the carbamate group typically appear as strong bands in the 1300-1200 cm⁻¹ region of the spectrum. The structural features are further supported by various bending vibrations in the fingerprint region (below 1500 cm⁻¹), which provide a unique pattern for the molecule.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (R₂N-H) | N-H Stretch | 3500 - 3300 | Medium - Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium - Weak |
| Aliphatic C-H (CH₂) | C-H Stretch | 2960 - 2850 | Medium - Strong |
| Carbamate C=O | C=O Stretch | 1720 - 1680 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium - Weak |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |
Applications of Azetidine Scaffolds in Modern Chemical Research
Azetidines as Versatile Building Blocks for Complex Molecular Architectures
The utility of azetidines as foundational components in synthesis is rooted in their conformational rigidity and predictable substitution patterns. enamine.net Unlike flexible aliphatic chains, the constrained azetidine (B1206935) ring provides a well-defined three-dimensional orientation for its substituents, which can decrease the entropy of binding to a biological target and potentially lead to higher affinity and selectivity. enamine.net Compounds like 1-N-Cbz-3-(methylaminomethyl)azetidine are exemplary building blocks; the carboxybenzyl (Cbz) group on the ring nitrogen serves as a common protecting group, particularly in peptide synthesis, while the methylaminomethyl side chain at the C3 position offers a reactive handle for further functionalization. affinanotech.comglpbio.com
The inherent ring strain of the azetidine core is not a liability but a synthetic asset, enabling a variety of strain-release reactions. rsc.orgrsc.org These transformations leverage the stored energy of the ring to drive the formation of more complex structures, a strategy that has been effectively used to create densely functionalized molecules that would be challenging to access through other methods. nih.govchemrxiv.org Methodologies such as the strain-release functionalization of azabicyclo[1.1.0]butanes—highly strained precursors to azetidines—allow for the modular and diversity-oriented synthesis of substituted azetidines. chemrxiv.orgnih.gov
The incorporation of azetidine-based amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. The Cbz protecting group on This compound is indicative of its intended use in peptide chemistry, where controlled, stepwise assembly of amino acid residues is paramount. affinanotech.comglpbio.com
When substituted for natural amino acids like proline, azetidine analogues introduce unique conformational constraints on the peptide backbone. nih.govnih.gov Studies have shown that the 3-aminoazetidine moiety can act as a potent turn-inducer, facilitating the efficient synthesis of small to medium-sized cyclic peptides, which are a class of therapeutics known for their high target affinity and metabolic stability. researchgate.netnih.gov The incorporation of an azetidine ring can also increase a peptide's stability against proteolytic degradation. nih.gov
Computational and spectroscopic analyses have revealed that peptides containing azetidine residues often exhibit different conformational preferences compared to their proline-containing counterparts. nih.govresearchgate.net For instance, L-azetidine-2-carboxylic acid can increase the flexibility of a peptide chain and destabilize certain ordered structures like the collagen triple helix. nih.gov In other contexts, such as in short oligomers, the azetidine ring can support the formation of interesting hydrogen-bonding networks, including main-chain-to-side-chain interactions that create stable pseudo-cycles. researchgate.net The precise impact of the azetidine unit depends on its substitution and position within the peptide sequence, offering a tool to fine-tune the final three-dimensional structure. researchgate.netnih.gov
The significant ring strain of azetidines is a key driver of their reactivity, allowing them to serve as precursors for novel and diverse chemical motifs through strain-release pathways. rsc.orgresearchgate.net These reactions involve the cleavage of one of the ring's C-N or C-C bonds, releasing the stored energy and forming a new, often more complex, molecular architecture. nih.govnih.gov
A prominent strategy involves the reaction of azabicyclo[1.1.0]butanes (ABBs), which can be considered activated forms of azetidines, with various nucleophiles and electrophiles. nih.govrsc.org This approach allows for the predictable and often diastereoselective installation of two new functional groups onto the resulting azetidine scaffold in a single operation. chemrxiv.org For example, visible-light-driven photocatalysis can generate radical intermediates that are intercepted by ABBs, leading to densely functionalized azetidines under mild conditions. chemrxiv.org Such methods demonstrate how the unique reactivity of the strained four-membered ring system can be harnessed to rapidly build molecular complexity. rsc.orgnih.gov The functional handles present in a building block like This compound provide sites for subsequent modifications after the core motif has been constructed.
Exploration of Chemical Space with Azetidine Derivatives
In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic molecules towards compounds with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons). Molecules with more complex 3D shapes often exhibit improved solubility, better metabolic profiles, and higher selectivity for their biological targets. Azetidine derivatives are ideal scaffolds for exploring this sp³-rich chemical space. enamine.netnih.gov Their rigid, non-planar structure provides a fixed scaffold from which substituents can be projected into specific vectors in three-dimensional space, allowing for a systematic exploration of the chemical space relevant to drug-protein interactions. enamine.netnih.gov
| Property | Aziridine (B145994) | Azetidine | Pyrrolidine (B122466) | Piperidine (B6355638) |
| Ring Size | 3 | 4 | 5 | 6 |
| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 | ~0 |
| Nature | Unstable, highly reactive | Stable but reactive | Stable, less reactive | Stable, unreactive |
| 3D Character | Planar tendencies | Non-planar, rigid | Flexible (envelope/twist) | Flexible (chair/boat) |
This table compares key properties of azetidine with other common saturated nitrogen heterocycles.
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. princeton.edu The azetidine ring has emerged as a successful bioisostere for a variety of common chemical motifs. nih.govresearchgate.net Its three-dimensional and polar nature allows it to replace other saturated heterocycles like piperazine (B1678402) or morpholine, or even planar aromatic rings like phenyl or pyridine. nih.gov
Such replacements can lead to significant improvements in a drug candidate's pharmacokinetic properties. For example, replacing a planar aromatic ring with a rigid, saturated azetidine scaffold can increase solubility, reduce metabolic liability, and escape intellectual property space occupied by existing drugs. nih.gov The defined exit vectors from the azetidine ring allow it to mimic the substitution patterns of the group it replaces while introducing a more favorable physicochemical profile. princeton.eduresearchgate.net The use of azetidines as bioisosteres has proven to be a powerful tool for optimizing lead compounds in drug discovery programs. researchgate.net
The physicochemical properties of a final molecule can be precisely modulated by altering the substituents on the azetidine core. nih.govontosight.ai A building block like This compound offers multiple points for diversification. The secondary amine in the side chain can be readily modified through reactions like acylation, sulfonylation, or reductive amination to introduce a wide array of functional groups. researchgate.netnih.gov Similarly, after removal of the Cbz protecting group, the ring nitrogen can be functionalized. nih.gov
These modifications directly impact key molecular properties such as lipophilicity (LogP), basicity (pKa), topological polar surface area (TPSA), and hydrogen bonding capacity. nih.gov For instance, adding a polar group to the side chain can increase aqueous solubility, while adding a lipophilic group can improve membrane permeability. This ability to fine-tune properties is critical during the lead optimization phase of drug discovery, where a balance must be struck between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov
Theoretical and Computational Studies in Azetidine Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of strained ring systems like azetidines. thescience.devmit.edu Theoretical models, such as those based on Density Functional Theory (DFT), can be used to calculate the frontier orbital energies of reactants and predict the feasibility and outcomes of complex reactions, including the photocatalytic synthesis of azetidines. thescience.devmit.edu This predictive power allows chemists to prescreen potential starting materials, saving significant time and resources by avoiding unviable experiments. mit.edu
Understanding Conformational Preferences
The four-membered azetidine ring is a strained heterocyclic system whose conformational behavior is crucial to its role as a scaffold in medicinal chemistry and materials science. Unlike the more flexible five-membered pyrrolidine or six-membered piperidine rings, the azetidine ring exhibits a more subtle form of non-planarity known as puckering. Gas-phase electron diffraction studies have determined that the parent azetidine ring is not flat, but rather adopts a puckered conformation characterized by a dihedral angle of 37°. rsc.org This puckering is a balance between angle strain, which favors a planar ring, and torsional strain, which is minimized in a puckered conformation.
The conformational preferences of substituted azetidines, such as this compound, are influenced by the nature and position of the substituents on the ring. nih.gov Due to the lower energy barrier for ring inversion compared to larger heterocycles, the azetidine ring can be considered conformationally more malleable. nih.govnih.gov This allows substituents to exert a significant influence on the preferred pucker of the ring. For instance, computational studies on fluorinated azetidine derivatives have shown that electrostatic interactions can dictate the ring's conformation. In a charged azetidinium species, a favorable interaction between the C-F dipole and the positively charged nitrogen atom can cause the ring to invert its pucker to bring these groups closer, an effect not observed in the neutral molecule. researchgate.net
In azetidine-containing peptides, intramolecular hydrogen bonds play a critical role in defining the local conformation. Studies on derivatives of 3-aminoazetidine-3-carboxylic acid, a close structural relative of the subject compound, have revealed the presence of specific sidechain-to-backbone hydrogen bonds. nih.govresearchgate.net An interesting main-chain-to-side-chain hydrogen bond can form a six-membered pseudo-cycle, connecting the azetidine ring nitrogen (as a hydrogen bond acceptor) to the amide N-H of a subsequent residue. researchgate.net This type of interaction, along with others like the C5 (intra-residue N-H···O=C) and C6γ (sidechain–backbone N–H···N) hydrogen bonds, can stabilize specific conformations, such as β-turns or extended structures. nih.govresearchgate.net The conformational flexibility of the azetidine ring allows it to adopt puckered structures that facilitate these stabilizing interactions. nih.gov
The table below summarizes key dihedral angles that define the puckering in azetidine and related cyclic systems.
| Compound | Ring Size | Key Dihedral Angle (Puckering) | Reference |
|---|---|---|---|
| Azetidine | 4-membered | 37° | rsc.org |
| Fluorinated Azetidinium | 4-membered | N+–C–C–F dihedral angle = 100.0° | researchgate.net |
| Neutral Fluorinated Azetidine | 4-membered | N–C–C–F dihedral angle = 137.2° | researchgate.net |
DFT Calculations for Reaction Mechanism Elucidation
A prime example is in the synthesis of azetidines themselves. DFT calculations have been used to rationalize the regioselectivity observed in the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov By modeling the transition states for the two possible ring-closing pathways (to form either an azetidine or a pyrrolidine), researchers could demonstrate that the transition state leading to the azetidine product was significantly lower in energy, consistent with the experimental outcomes. nih.gov
DFT calculations are also crucial for understanding the dynamics of reactive intermediates. In the study of α-lithiated N-alkyl-2-oxazolinylazetidines, DFT calculations, supported by in-situ FT-IR experiments, were instrumental in explaining the observed stereoconvergence. nih.govdntb.gov.ua The calculations suggested the involvement of equilibrating diastereomeric lithiated intermediates and helped rationalize the configurational instability at the C-Li center, a behavior that contrasts with smaller lithiated aziridine analogues. nih.gov
Furthermore, DFT has been employed to investigate the mechanisms of cycloaddition reactions. For instance, in the 1,3-dipolar cycloaddition of azides to C=N double bonds, DFT calculations at the B3LYP/6-311+G(2d,p) level were used to model the formation of two possible regioisomeric products. nih.gov The calculations identified the transition state structures and determined the activation energy barriers for each pathway, allowing for predictions of reaction feasibility and regiochemical outcome under different conditions. nih.gov These theoretical studies can guide the optimization of reaction conditions and the design of new substrates.
The table below presents examples of activation energies calculated using DFT for different reaction types involving nitrogen heterocycles, illustrating how computational chemistry informs mechanistic understanding.
| Reaction Type | System Studied | Computational Method | Calculated Parameter | Finding | Reference |
|---|---|---|---|---|---|
| Intramolecular Aminolysis | cis-epoxy amine cyclization | DFT | Transition State Energy | Transition state for azetidine formation is lower in energy than for pyrrolidine formation. | nih.gov |
| 1,3-Dipolar Cycloaddition | Azide + Guanidine | SMD(chloroform)//B3LYP/6-311+G(2d,p) | Energy Barrier | Thermodynamically preferred path has a high energy barrier (>50 kcal mol−1), suggesting drastic conditions are needed. | nih.gov |
| Nucleophilic Substitution | Arylation of Chloronium Salts | DFT | Transition State Energetics | Calculations support a concerted nucleophilic substitution mechanism where anion coordination influences reaction rate. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-N-Cbz-3-(methylaminomethyl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of azetidine derivatives often involves multi-step protocols, including protection/deprotection strategies. For example, the Cbz (carbobenzyloxy) group is introduced via carbamate formation under basic conditions. Continuous flow reactors can enhance reaction efficiency by maintaining precise temperature control and reducing side reactions . Chromatographic purification (e.g., flash chromatography or HPLC) is critical for isolating high-purity products, especially when dealing with reactive intermediates like methylaminomethyl substituents. Optimizing solvent polarity and catalyst loading (e.g., palladium for hydrogenolysis) is essential to minimize byproducts .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming regiochemistry and stereochemistry. Key signals include the Cbz-protected amine (δ ~7.3–7.5 ppm for aromatic protons) and methylaminomethyl protons (δ ~2.5–3.0 ppm). Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like the Cbz carbonyl (C=O stretch at ~1690–1710 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in the azetidine ring .
Q. What are the key reactivity trends of the azetidine core in this compound under acidic or basic conditions?
- Methodological Answer : The azetidine ring exhibits strain-driven reactivity. Under acidic conditions, the nitrogen may protonate, increasing susceptibility to nucleophilic attack at the β-carbon. Basic conditions can deprotonate the methylaminomethyl group, altering electron density and reactivity. Oxidation studies on similar azetidines show formation of N-oxides, while reduction yields saturated amines. Stabilizing the ring during reactions often requires inert atmospheres and low temperatures .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the azetidine ring influence biological activity and pharmacokinetics?
- Methodological Answer : Substituents like methylaminomethyl alter lipophilicity and hydrogen-bonding capacity, impacting membrane permeability and target binding. For instance, fluorinated analogs (e.g., 3-(4-iodophenyl)azetidine) exhibit enhanced halogen bonding with proteins, as seen in enzyme inhibition assays . Structure-activity relationship (SAR) studies should pair synthetic diversification (e.g., introducing electron-withdrawing groups) with in vitro assays (e.g., MIC values against M. tuberculosis) to map pharmacophore requirements .
Q. What mechanistic insights explain enantioselectivity in chiral azetidine synthesis, and how can catalysts be optimized?
- Methodological Answer : Enantioselective desymmetrization of azetidines often involves chiral phosphoric acid catalysts. Computational studies reveal that steric effects from substituents (e.g., trimethoxybenzoyl groups) distort transition states, favoring one enantiomer. For example, bulky substituents on the azetidine substrate lower activation energy for the (S)-enantiomer by 2.0 kcal/mol. Catalyst tuning (e.g., adamantyl groups) improves selectivity by stabilizing key intermediates via non-covalent interactions .
Q. What metabolic pathways degrade this compound, and how can metabolic stability be enhanced?
- Methodological Answer : Hepatic microsomal studies indicate that oxidation at the benzylic position of the azetidine ring is a primary metabolic pathway. Blocking this site via fluorination or methyl substitution reduces clearance rates. For instance, geminal difluoro analogs show 5-fold lower clearance in rat models. Deuterium isotope effects or spirocyclic modifications (e.g., pyrrolidine fusion) further stabilize the ring against enzymatic degradation .
Q. How does the methylaminomethyl group modulate interactions with biological targets such as ion channels or enzymes?
- Methodological Answer : The methylaminomethyl group’s basicity (pKa ~7–8) allows pH-dependent protonation, critical for binding voltage-gated sodium channels (e.g., NaV1.7). Electrophysiological assays and molecular docking reveal that the protonated amine forms salt bridges with conserved aspartate residues. Modulating the substituent’s chain length or branching (e.g., ethyl vs. propyl) can fine-tune affinity and selectivity .
Q. What computational strategies predict the conformational flexibility of this compound in solution?
- Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics (MD) simulations model ring puckering and substituent orientation. Free energy landscapes show that the azetidine ring adopts a boat conformation in polar solvents, while chair-like conformations dominate in apolar media. QM/MM hybrid methods integrate solvent effects to predict reactivity trends, such as nucleophilic ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
